(4-Benzylpiperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone
Description
The compound "(4-Benzylpiperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone" is a methanone derivative featuring a 4-benzylpiperidine group linked to a cyclopenta[c]pyrazole scaffold substituted with a sulfone-containing tetrahydrothiophene moiety. Its design likely aims to optimize binding affinity and metabolic stability through strategic substitution patterns, as seen in related benzoylpiperidine derivatives .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c27-23(25-12-9-18(10-13-25)15-17-5-2-1-3-6-17)22-20-7-4-8-21(20)24-26(22)19-11-14-30(28,29)16-19/h1-3,5-6,18-19H,4,7-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYINAPKVGCJVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Benzylpiperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural complexity suggests various interactions with biological targets, making it a candidate for further investigation in therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine unit attached to a tetrahydrocyclopenta[c]pyrazole core via a benzyl group and a dioxotetrahydrothiophene side chain. The presence of multiple functional groups enhances its potential for diverse biochemical interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 335.45 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Recent studies have explored the anticancer potential of various piperidine derivatives, including those related to our compound of interest. For instance, the anti-cancer activity of synthesized derivatives has been evaluated against several cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) using MTT assays. Compounds exhibiting high potency were further analyzed for their effects on cell cycle dynamics and tubulin polymerization inhibition .
Inhibition of Monoamine Oxidases
Monoamine oxidase (MAO) inhibitors are significant in neurodegenerative disease treatment. Studies have shown that certain piperidine derivatives exhibit potent inhibition of MAO-A and MAO-B. For example, compound S5 demonstrated an IC50 value of 0.203 μM for MAO-B inhibition, highlighting the potential neuroprotective properties of similar compounds .
Antiviral Activity
The antiviral efficacy of piperidine derivatives has also been documented. A study involving 3-phenylpiperidine derivatives reported moderate antiviral activity against various viruses, including HIV and herpes simplex virus (HSV). The structure-activity relationship indicated that specific substitutions on the piperidine ring could enhance antiviral properties .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects of synthesized piperidine derivatives.
- Method : MTT assay on A549, HCT-116, and MCF-7 cell lines.
- Findings : Certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 μM.
-
MAO Inhibition Study :
- Objective : To assess the inhibitory effects on MAO enzymes.
- Method : Enzyme inhibition assays measuring IC50 values.
- Findings : Compound S5 showed selective inhibition with an IC50 value indicating strong potential for neuroprotective applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic features of the target compound and analogous derivatives:
Key Observations:
Structural Features: The target compound’s sulfonated tetrahydrothiophene group distinguishes it from analogs with thioethers (e.g., phenylthio in ) or hydroxyl groups (e.g., 3-hydroxyphenyl in ). The sulfone moiety may enhance solubility and target binding compared to non-polar substituents .
Synthetic Efficiency :
- Yields for benzoylpiperidine derivatives vary widely (8–78%), with the highest yield (78%) observed for the 4-fluoro-3-hydroxybenzoyl analog . This suggests that electron-withdrawing groups (e.g., fluorine) or simplified substitution patterns may improve reaction efficiency.
Purity and Composition: HPLC purity for triazole-containing derivatives exceeds 97% , indicating robust purification protocols. Elemental analysis discrepancies (e.g., C/H/N deviations in ) may reflect residual solvents or by-products, underscoring the need for rigorous quality control.
Bioactivity Implications :
- While the target compound’s bioactivity remains uncharacterized, structurally related multitargeted ligands (e.g., ) demonstrate CNS activity, suggesting possible applications in neurodegenerative or psychiatric disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
